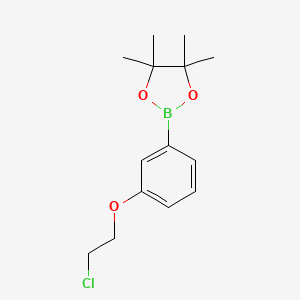

2-(3-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

2-(3-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BClO3 and its molecular weight is 282.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of the compound 2-(3-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER interacts with its targets through a process called transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophile, transferring from boron to palladium . This process is part of the overall reaction mechanism, which also includes oxidative addition and reductive elimination steps .

Biochemical Pathways

The compound 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. The downstream effects of this pathway include the creation of a wide variety of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This property can significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The result of the action of 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and materials science .

Action Environment

The action, efficacy, and stability of 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters is known to be significantly accelerated at physiological pH . Therefore, the compound’s stability and reactivity can vary depending on the pH of the environment .

生物活性

2-(3-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and material sciences. Its unique structure allows it to engage in various biological activities, making it a subject of interest in recent research.

Chemical Structure and Properties

- IUPAC Name : 2-(4-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C14H20BClO3

- Molecular Weight : 282.58 g/mol

- CAS Number : 1256359-01-9

- Purity : Typically around 95% .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates several key areas of activity:

Anticancer Activity

Recent studies have shown that dioxaborolane derivatives exhibit anticancer properties. For example:

- Mechanism of Action : These compounds can inhibit specific enzymes involved in cancer cell proliferation. They may also induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) .

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines compared to control groups .

Antimicrobial Properties

Some derivatives in the dioxaborolane class have shown promise as antimicrobial agents:

- Activity Spectrum : They exhibit activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity is crucial for developing new antibiotics amid rising antibiotic resistance .

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects:

- Mechanism : It is hypothesized that the compound can modulate pathways associated with neuroinflammation and oxidative stress .

Research Findings

科学的研究の応用

Organic Synthesis

The compound is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through methods such as the Suzuki-Miyaura coupling reaction. This reaction is essential for constructing complex organic molecules that are critical in pharmaceuticals and agrochemicals.

Table 1: Comparison of Carbon-Carbon Bond Formation Methods

| Method | Description | Advantages |

|---|---|---|

| Suzuki-Miyaura Coupling | Cross-coupling of aryl or vinyl boron compounds with halides | High selectivity and efficiency |

| Negishi Coupling | Involves the coupling of organozinc reagents with halides | Versatile for various substrates |

| Stille Coupling | Utilizes organotin compounds for coupling reactions | Effective for complex molecules |

Medicinal Chemistry

Research into the use of boron-containing compounds like 2-(3-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is ongoing in cancer therapy. Boron neutron capture therapy (BNCT) is a promising area where this compound may play a role due to its ability to selectively target tumor cells and enhance therapeutic efficacy.

Case Study: Boron Neutron Capture Therapy

- Objective : Targeting tumor cells while minimizing damage to surrounding healthy tissue.

- Mechanism : The compound accumulates in tumor cells and undergoes neutron capture, leading to localized destruction of cancer cells.

Material Science

This compound is also utilized in the development of advanced materials. Its ability to form stable boron-carbon bonds makes it valuable for creating durable polymers and coatings. These materials are essential in various industries, including electronics and automotive.

Applications in Material Science

- Polymers : Enhances mechanical properties and thermal stability.

- Coatings : Provides improved resistance to environmental factors.

特性

IUPAC Name |

2-[3-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(10-11)17-9-8-16/h5-7,10H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIAAVXEFDYWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。